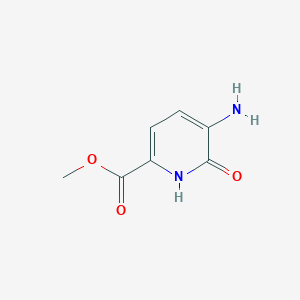

Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYMOWZKMRCPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Technical Monograph: Physicochemical Profiling & Handling of Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Executive Summary

This compound (CAS: 1260675-00-0) is a critical heterocyclic scaffold used primarily in the synthesis of bioactive pharmacophores, including HIF prolyl hydroxylase inhibitors and kinase inhibitors. Its structural versatility arises from the orthogonal reactivity of its three functional handles: the electrophilic methyl ester at C2, the nucleophilic amino group at C5, and the tautomerizable hydroxyl group at C6.

This guide addresses the specific physicochemical challenges posed by this molecule—namely its oxidative instability and keto-enol tautomerism—providing researchers with validated protocols for synthesis, characterization, and handling.

Molecular Architecture & Tautomerism

Understanding the tautomeric equilibrium of this compound is the single most important factor for accurate analysis and reactivity prediction. While often named as a "6-hydroxypyridine," the molecule exists predominantly as the 6-oxo-1,6-dihydropyridine (pyridone) tautomer in both solid state and solution (DMSO/H₂O).

Implications:

-

Solubility: The pyridone form possesses a significant dipole, reducing solubility in non-polar solvents (e.g., hexanes, toluene) and necessitating polar aprotic solvents (DMSO, DMF) for dissolution.

-

Reactivity: Alkylation reactions must be carefully controlled to distinguish between O-alkylation (forming alkoxypyridines) and N-alkylation (forming N-substituted pyridones).

Figure 1: Tautomeric Equilibrium

Caption: The equilibrium heavily favors the 6-oxo (pyridone) form due to the stabilization energy of the amide-like resonance, impacting solubility and binding modes.

Physicochemical Profile

The following data consolidates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) for the 6-oxo tautomer.

| Property | Value / Description | Contextual Note |

| CAS Number | 1260675-00-0 | Unique identifier. |

| Molecular Formula | C₈H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| Appearance | Off-white to pale yellow solid | Darkens upon oxidation (air sensitive). |

| Predicted pKa (1) | ~2.5 (Amine conjugate acid) | The C5-amine is weakly basic due to electron withdrawal by the ester and ring nitrogen. |

| Predicted pKa (2) | ~8.5 (Pyridone NH) | The N1 proton is weakly acidic. |

| LogP | 0.2 – 0.5 (Predicted) | Low lipophilicity due to H-bond donor/acceptor count. |

| Solubility | DMSO (>50 mg/mL), DMF, MeOH (Moderate) | Poor solubility in Water (neutral pH), DCM, Hexanes. |

| Melting Point | > 200°C (Decomposes) | High MP is characteristic of the H-bonded pyridone lattice. |

Synthetic Workflow

The most reliable synthetic route involves the nitration of the commercially available methyl 6-hydroxypyridine-2-carboxylate, followed by catalytic hydrogenation. This avoids the use of unstable halogenated precursors.

Figure 2: Synthesis & Workup Logic

Caption: Standard 2-step synthesis. Note: The amine product (Step 2) is air-sensitive and should be concentrated and stored immediately.

Analytical Characterization Protocols

Due to the zwitterionic nature of the compound, standard reverse-phase HPLC often yields poor peak shape (tailing). The following method utilizes acidic modification to suppress ionization of the carboxylic ester and protonate the amine, ensuring sharp peaks.

A. HPLC Method (Quality Control)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (aromatic) and 310 nm (pyridone conjugation).

-

Retention Time: Expect elution early (~3-5 min) due to polarity.

B. NMR Spectroscopy

-

Solvent: DMSO-d₆ is mandatory . Chloroform-d (CDCl₃) is unsuitable due to poor solubility and aggregation.

-

Key Signals (¹H NMR, 400 MHz, DMSO-d₆):

-

δ ~11.5–12.0 ppm (Broad s, 1H, NH of pyridone).

-

δ ~7.2–7.5 ppm (s, 1H, Ar-H at C3).

-

δ ~5.0–6.0 ppm (Broad s, 2H, NH₂ - exchangeable).

-

δ ~3.8 ppm (s, 3H, OCH₃ ).

-

Handling & Stability Guidelines

1. Oxidation Sensitivity: The C5-amino group, electron-rich relative to the pyridine ring, is susceptible to oxidation, leading to the formation of azo-dimers or quinone-like species.

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Visual Indicator: A color shift from pale yellow to brown indicates significant oxidation.

2. Hydrolysis Risk: The C2-methyl ester is labile, particularly in basic aqueous media.

-

Avoid: Prolonged exposure to basic buffers (pH > 8).

-

Workup: During extraction, keep aqueous phases neutral or slightly acidic (pH 5-6).

3. Safety (HSE):

-

GHS Classification: Irritant (Skin/Eye).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Dust Hazard: As a fine powder, minimize dust generation to prevent inhalation.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14275 (Related Tautomer: 6-methylpyridin-3-ol). Retrieved from [Link]

-

Rzepa, H. (2017). Tautomeric Polymorphism in Pyridines. Imperial College London. Retrieved from [Link]

-

Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (Methodology reference for amino-hydroxypyridine handling). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 5-amino-6-hydroxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its inherent aromaticity, coupled with the nitrogen atom's ability to act as a hydrogen bond acceptor and a basic center, provides a versatile framework for designing molecules with specific biological activities. Within this broad class of compounds, substituted aminohydroxypyridines have garnered significant interest due to their potential to interact with a variety of biological targets. This guide focuses on a specific, yet promising, member of this family: Methyl 5-amino-6-hydroxypyridine-2-carboxylate. While this compound is not as extensively documented as some of its structural relatives, this guide aims to consolidate the available information and provide a comprehensive technical overview for researchers and drug development professionals.

Core Identifiers and Chemical Structure

A precise understanding of a compound's identity is fundamental to any scientific investigation. This section details the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1260675-00-0 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| Canonical SMILES | COC(=O)C1=CC(N)=C(O)N=C1 |

digraph "Methyl_5-amino-6-hydroxypyridine-2-carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [style=solid];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_C6 [label="O"]; N_C5 [label="N"]; H_N5 [label="H₂"]; O_C6_H [label="H"]; C_ester [label="C"]; O_ester1 [label="O"]; O_ester2 [label="O"]; C_methyl [label="CH₃"];

// Position nodes for layout C2 -> C3 [len=1.5]; C3 -> C4 [len=1.5]; C4 -> C5 [len=1.5]; C5 -> C6 [len=1.5]; C6 -> N1 [len=1.5]; N1 -> C2 [len=1.5];

C2 -> C_ester [len=1.5]; C_ester -> O_ester1 [len=1.0, dir=none, style=double]; C_ester -> O_ester2 [len=1.5]; O_ester2 -> C_methyl [len=1.5];

C5 -> N_C5 [len=1.5]; N_C5 -> H_N5 [len=1.0];

C6 -> O_C6 [len=1.5]; O_C6 -> O_C6_H [len=1.0]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

-

Physical State: Likely a solid at room temperature, given the presence of polar functional groups capable of forming strong intermolecular interactions.

-

Solubility: Expected to have limited solubility in nonpolar solvents and moderate to good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions would be pH-dependent due to the presence of the amino and hydroxyl groups.

-

pKa: The molecule possesses both a basic amino group and an acidic hydroxyl group. The exact pKa values would require experimental determination, but the amino group is expected to have a pKa in the range of 3-5, typical for an amino group on an electron-deficient pyridine ring. The hydroxyl group's acidity will be influenced by the electron-withdrawing nature of the adjacent carboxylate and the pyridine ring.

-

Tautomerism: The 6-hydroxypyridine moiety can exist in equilibrium with its pyridone tautomer. The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring.

Synthesis Strategies

A definitive, published synthesis protocol for this compound is not currently available. However, based on established pyridine chemistry, a plausible synthetic route can be proposed. A common strategy for constructing polysubstituted pyridines involves the modification of a pre-existing pyridine ring.

One potential retrosynthetic approach would start from a more readily available substituted pyridine, such as a dihalopyridine derivative. The synthesis could proceed through a series of nucleophilic aromatic substitution and functional group interconversion steps.

Caption: A plausible retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol:

Step 1: Nitration of 2,6-Dichloropyridine

-

To a cooled (0 °C) solution of 2,6-dichloropyridine in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter, wash with water, and dry to obtain 2,6-dichloro-5-nitropyridine.

Step 2: Selective Monomethoxycarbonylation

-

In a high-pressure autoclave, dissolve 2,6-dichloro-5-nitropyridine in methanol.

-

Add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine).

-

Pressurize the autoclave with carbon monoxide and heat the reaction mixture.

-

After cooling and depressurization, the solvent is removed, and the product, methyl 6-chloro-5-nitropyridine-2-carboxylate, is purified by column chromatography.

Step 3: Nucleophilic Substitution with a Hydroxide Source

-

Dissolve methyl 6-chloro-5-nitropyridine-2-carboxylate in a suitable solvent like dioxane or DMF.

-

Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the chlorine atom.

-

Acidify the reaction mixture to protonate the resulting phenoxide.

-

Extract the product, methyl 6-hydroxy-5-nitropyridine-2-carboxylate, with an organic solvent and purify.

Step 4: Reduction of the Nitro Group

-

Dissolve methyl 6-hydroxy-5-nitropyridine-2-carboxylate in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.

-

Alternatively, a chemical reducing agent like tin(II) chloride in hydrochloric acid can be used.

-

After the reaction is complete, filter off the catalyst (if using Pd/C) and remove the solvent.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Disclaimer: This is a proposed synthesis and has not been experimentally validated. Appropriate safety precautions and reaction optimization would be necessary.

Applications in Drug Discovery and Research

While specific biological activities for this compound are not yet reported in peer-reviewed literature, its structural motifs are present in compounds with known pharmacological relevance. The aminopyridine core is a privileged scaffold in drug discovery, appearing in drugs with a wide range of therapeutic applications.[2]

-

Kinase Inhibition: Many kinase inhibitors incorporate the aminopyridine structure, which can form key hydrogen bond interactions with the hinge region of the kinase domain. The substituents on the pyridine ring of the title compound could be further modified to target the active sites of specific kinases implicated in diseases such as cancer and inflammatory disorders.

-

Enzyme Inhibition: The arrangement of functional groups on the pyridine ring, including a hydrogen bond donor (amino and hydroxyl groups) and an acceptor (carboxylate), makes it a candidate for interacting with the active sites of various enzymes. For instance, pyridine carboxylic acid derivatives have been explored as enzyme inhibitors.[3]

-

Scaffold for Library Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules. The amino, hydroxyl, and ester functionalities provide multiple points for chemical modification, allowing for the generation of a diverse library of compounds for high-throughput screening.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not publicly available. The following are predicted spectral characteristics based on its structure.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

-

Aromatic Protons: Two signals in the aromatic region (typically δ 6.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The exact chemical shifts and coupling constants would depend on the electronic effects of the substituents.

-

Amino Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which would be solvent-dependent.

-

Hydroxyl Proton: A broad singlet for the -OH proton, also with a solvent-dependent chemical shift.

-

Methyl Protons: A sharp singlet around δ 3.8-4.0 ppm for the three protons of the methyl ester group.

13C NMR Spectroscopy

The 13C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the nature of the substituents on the pyridine ring. The carbonyl carbon of the ester would appear significantly downfield (around δ 165-175 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present.

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group, likely overlapping with the N-H stretches.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the carbonyl group of the ester.

-

C=C and C=N Stretching: Aromatic ring vibrations would appear in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: A signal in the 1000-1300 cm⁻¹ region for the C-O bond of the ester.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester and potentially other characteristic fragments of the pyridine ring.

Safety and Handling

As there is no specific safety data sheet (SDS) available for this compound, it is imperative to handle this compound with the caution appropriate for a novel chemical entity of unknown toxicity. General laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Future Directions

This compound represents a promising, yet underexplored, chemical entity. Future research efforts should focus on:

-

Development of a robust and scalable synthetic route.

-

Full experimental characterization of its physicochemical and spectroscopic properties.

-

Screening for biological activity against a panel of relevant therapeutic targets, particularly kinases and other enzymes.

-

Utilization as a scaffold for the development of novel compound libraries for drug discovery.

The elucidation of the biological properties of this compound and its derivatives could pave the way for the development of new therapeutic agents.

References

-

CAS Common Chemistry. Cloricromen. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. PubMed. [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

-

Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

- CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

-

Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. [Link]

-

Pyridines. Wikipedia. [Link]

Sources

Molecular weight and formula of Methyl 5-amino-6-hydroxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 14, 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 5-amino-6-hydroxypyridine-2-carboxylate, a pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details the compound's fundamental physicochemical properties, a proposed synthetic route with a step-by-step protocol, and its expected spectroscopic characteristics. Furthermore, this guide discusses the potential applications of this molecule, particularly in the context of kinase inhibition for therapeutic development. Safety and handling precautions are also outlined to ensure proper laboratory practice. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug development.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds[1]. Their prevalence stems from the pyridine ring's ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability[2]. This compound, a substituted pyridine, presents a unique combination of functional groups—an amino group, a hydroxyl group, and a methyl ester—that offer multiple points for molecular interactions and further chemical modifications. These features make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors for oncology.

This guide aims to provide a detailed technical resource on this compound, covering its essential chemical information, a plausible synthetic pathway, and its potential role in drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | BLD Pharm[3] |

| Molecular Weight | 168.15 g/mol | BLD Pharm[3] |

| CAS Number | 1260675-00-0 | BLD Pharm[3] |

| Appearance | Expected to be a solid | Inferred from similar compounds |

| Solubility | Soluble in polar organic solvents like DMSO and methanol | Inferred from similar compounds |

| SMILES | O=C(C1=NC(O)=C(N)C=C1)OC | BLD Pharm[3] |

Synthesis Protocol

Rationale for the Synthetic Approach

The proposed synthesis involves a four-step process: (1) protection of the amino group, (2) introduction of a methoxy group via nucleophilic aromatic substitution, (3) deprotection of the amino group, and (4) demethylation to yield the final product. This approach is designed to control the regioselectivity of the reactions and to ensure the stability of the functional groups throughout the synthesis.

Visualizing the Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of the Amino Group

-

To a solution of 2-amino-5-bromopyridine (1 equivalent) in toluene, add 2,5-hexanedione (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 2: Methoxylation

-

To a solution of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (1 equivalent) in dry methanol, add sodium methoxide (1.5 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 3: Deprotection of the Amino Group

-

Dissolve 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (1 equivalent) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (3 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction and adjust the pH to basic with a suitable base (e.g., sodium carbonate).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to give 2-amino-5-methoxypyridine.

Step 4: Introduction of Hydroxyl and Carboxylate Groups

This final step is the most challenging and may require optimization. A possible route involves directed ortho-metalation followed by carboxylation and esterification, and subsequent demethylation to the hydroxyl group.

-

Protect the amino group of 2-amino-5-methoxypyridine (e.g., as a Boc-carbamate).

-

Perform a directed ortho-lithiation using a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce a carboxylic acid at the 6-position.

-

Esterify the carboxylic acid to the methyl ester using standard conditions (e.g., methanol with a catalytic amount of acid).

-

Cleave the methoxy group to the hydroxyl group using a reagent like boron tribromide.

-

Deprotect the amino group to yield the final product, this compound.

Purification at each step should be performed using column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and signals for the amino and hydroxyl protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of their positions on the ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula by providing an accurate mass measurement of the molecular ion. The fragmentation pattern can provide further structural information[6].

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and O-H stretching vibrations (typically in the 3200-3500 cm⁻¹ region), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic ring[7][8].

Potential Applications in Drug Discovery

The structural motifs present in this compound make it a promising candidate for drug discovery efforts, particularly in the development of kinase inhibitors.

Kinase Inhibition

The pyridine core is a well-established scaffold for designing ATP-competitive kinase inhibitors. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, interacting with key residues in the kinase active site. The carboxylate moiety can be further modified to enhance binding affinity and selectivity.

Hypothetical Signaling Pathway Involvement

Sources

- 1. Pyridines - Wikipedia [en.wikipedia.org]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Tautomerism of 5-amino-6-hydroxypyridine-2-carboxylate derivatives

A Structural & Mechanistic Guide for Drug Design[1][2]

Executive Summary

The 5-amino-6-hydroxypyridine-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized in kinase inhibitors, nucleoside mimetics, and fragment-based drug discovery.[1][2] However, its utility is complicated by a dynamic tautomeric equilibrium—the "Chameleon Effect."[2]

This guide provides a rigorous technical analysis of the tautomeric states of this scaffold. It moves beyond basic textbook definitions to explore the thermodynamic drivers, analytical validation protocols, and specific implications for ligand-protein binding.[2]

The Equilibrium Landscape

The core challenge with 5-amino-6-hydroxypyridine-2-carboxylate is that it does not exist as a single static structure.[1][2] It oscillates between three primary forms depending on the environment (pH, solvent polarity, and physical state).[2]

1.1 The Three Dominant Species

-

The Lactam (6-Oxo Form):

-

The Lactim (6-Hydroxy Form):

-

The Zwitterion (Internal Salt):

1.2 The Amino-Imino Variable

While the 5-amino group can theoretically tautomerize to an imine, the amino form is energetically favored by >10 kcal/mol due to the high resonance energy cost of disrupting the ring system to form an exocyclic double bond. Therefore, for this guide, we treat the 5-amino group as static, while the 6-hydroxy/oxo moiety is dynamic.[1][2]

1.3 Pathway Visualization

The following diagram illustrates the connectivity and equilibrium shifts between these species.

Figure 1: The tautomeric triangle of 5-amino-6-hydroxypyridine-2-carboxylate showing the environmental drivers for each state.[1][2]

Analytical Validation Protocols

Trusting a database structure for this molecule is a critical error.[2] You must experimentally validate the dominant tautomer in your specific assay buffer or formulation vehicle.[2]

2.1 NMR Solvatochromism Protocol

The most reliable method for distinguishing Lactam vs. Lactim is 13C and 15N NMR.[2]

Experimental Workflow:

-

Sample Prep: Dissolve 5-10 mg of the derivative in DMSO-d6 (Polar) and CDCl3 (Non-polar). Note: Solubility in CDCl3 may require a lipophilic ester derivative.[1]

-

Acquisition: Run 13C NMR (min 500 scans).

-

Diagnostic Signals:

| Feature | Lactam (6-Oxo) | Lactim (6-Hydroxy) | Mechanistic Reason |

| C6 Shift (13C) | 160 - 165 ppm | 155 - 158 ppm | Carbonyl character deshields the nucleus more than C-OH.[1][2] |

| C2-C3 Coupling | Alternating bond lengths | Uniform aromatic | Lactam breaks ideal aromaticity.[1][2] |

| N1 Shift (15N) | Shielded (-200 to -240 ppm) | Deshielded | Protonation of Nitrogen (Lactam) increases shielding.[1][2] |

2.2 UV-Vis Ratio Analysis

Because the conjugated system changes, the UV absorption maximum (

-

Protocol: Measure absorbance in 100% Water vs. 100% Dioxane.

-

Observation: The Lactam form typically exhibits a bathochromic shift (red shift) compared to the Lactim due to the extended conjugation of the amide-like system.[2]

2.3 Decision Tree for Assignment

Use this logic flow to assign the structure in your specific context.

Figure 2: Analytical decision matrix for tautomer assignment.

Computational Strategy (DFT)

When experimental data is ambiguous, Density Functional Theory (DFT) is required to predict the energy penalty (

Recommended Level of Theory:

-

Functional: B3LYP or M06-2X (M06-2X handles dispersion forces better, critical for H-bonding).[1][2]

-

Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for anionic/zwitterionic species).[1][2]

-

Solvation: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).[1][2] Gas phase calculations are irrelevant for biological contexts.

Typical Energy Landscape (Water):

- (Lactam) = 0.0 kcal/mol (Reference)[1][2]

- (Lactim) = +3.0 to +5.0 kcal/mol[1][2]

-

Interpretation: In aqueous media, the Lactam (Pyridone) is the relevant bioactive species for 95% of cases.

Implications for Drug Design (E-E-A-T)

Why does this matter? Misassigning the tautomer leads to "Artificial Docking," where a computer model predicts a binding mode that is physically impossible.[2]

4.1 Hydrogen Bond Vectors

The switch from Hydroxy-pyridine to Pyridone flips the donor/acceptor profile:

-

Lactim (Hydroxy): Nitrogen is an Acceptor ; Oxygen (OH) is a Donor .[1][2]

-

Lactam (Oxo): Nitrogen (NH) is a Donor ; Oxygen (C=O) is an Acceptor .[1][2]

If your kinase active site requires a hinge binder that accepts a proton from the backbone NH, the Lactim might be the required form. However, if the protein requires a donor, the Lactam is superior.[2]

4.2 The "Magic Methyl" Test

To freeze the equilibrium for biological testing, synthesize the N-methyl (fixed Lactam) and O-methyl (fixed Lactim) derivatives.[2]

-

If N-Me is active: The target binds the Pyridone form.[2]

-

If O-Me is active: The target binds the Hydroxypyridine form.[2]

-

Caution: Methylation adds steric bulk.[2] Ensure the binding pocket can accommodate the extra methyl group before ruling out a tautomer.[2]

References

-

Katritzky, A. R., et al. (2010).[2] Tautomerism in Drug Discovery. Journal of Computer-Aided Molecular Design. Link

-

Beak, P., et al. (1976).[2] Equilibration Studies: Protomeric Equilibria of 2-Hydroxypyridine. Accounts of Chemical Research. Link[1][2]

-

Rzepa, H. (2017).[2] Tautomeric Polymorphism in Picolinic Acid Derivatives. Imperial College London.[2] Link

-

Cimino, P., et al. (2004).[2] Solvent Effect on the Tautomerism of 2-Hydroxypyridine: A DFT Study. Journal of Physical Chemistry A. Link[2]

-

LookChem Database. (2024).[2] 6-Hydroxypicolinic Acid Properties and Tautomerism Data. Link

Sources

Navigating the Safety Landscape of a Novel Pyridine Carboxylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery, the synthesis and evaluation of novel chemical entities are paramount. Among these, pyridine derivatives hold a significant place due to their versatile biological activities.[1][2] This guide focuses on a specific compound of interest: Methyl 5-amino-6-hydroxypyridine-2-carboxylate . As a senior application scientist, this document is designed to provide you with an in-depth understanding of its potential hazards, safe handling protocols, and emergency procedures, ensuring both personal safety and the integrity of your research.

Compound Identification and Inferred Hazard Profile

Chemical Identity:

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1260675-00-0 | [3] |

| Molecular Formula | C7H7NO3 | [4] |

| Molecular Weight | 153.14 g/mol | [4] |

Inferred GHS Hazard Classification:

Based on data from the closely related isomer, Methyl 5-hydroxypyridine-2-carboxylate (CAS No. 30766-12-2), we can anticipate a similar hazard profile for our target compound.[5]

-

Signal Word: Warning[5]

-

Pictogram: GHS07 (Exclamation Mark)

Anticipated Hazard Statements:

-

H302: Harmful if swallowed.

-

H332: Harmful if inhaled.

The presence of amino and hydroxyl groups on the pyridine ring can influence its reactivity and toxicological profile. These functional groups are common in biologically active molecules and are crucial for their interaction with physiological targets.[8]

Exposure Controls and Personal Protection: A Proactive Stance

Given the inferred hazards, a stringent set of exposure controls and personal protective equipment (PPE) is mandatory when handling this compound.

Engineering Controls:

-

Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[9] This is the primary engineering control to minimize inhalation exposure.

-

Safety Showers and Eyewash Stations: Ensure that a certified and unobstructed safety shower and eyewash station are readily accessible within the immediate work area.

Personal Protective Equipment (PPE):

The following PPE is your first line of defense and should be worn at all times when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required. A face shield should also be worn when there is a risk of splashing.[10]

-

Skin Protection:

-

Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[9] Always inspect gloves for tears or punctures before use and change them frequently.

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

-

-

Respiratory Protection: If there is a potential for aerosolization and the work cannot be contained within a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Handling:

-

Avoid all personal contact, including inhalation of dust or vapors.[11]

-

Wash hands thoroughly with soap and water after handling.[11]

-

When transferring the solid, use spark-free tools and ensure all equipment is properly grounded to prevent static discharge.[11]

Storage:

-

Store in a tightly sealed, clearly labeled container.[13]

-

Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[9][13]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not pour down the drain.[9]

-

Contaminated materials should be collected in a designated, sealed, and properly labeled hazardous waste container.[13]

First Aid and Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

-

Evacuate the area and prevent entry.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

-

For larger spills, contain the spill using an inert absorbent material like sand or vermiculite.[9][10] Collect the absorbed material into a sealed container for disposal.

-

Ventilate the area and wash the spill site after the material has been removed.

Fire and Explosion Hazard Data

While specific data for this compound is unavailable, pyridine derivatives can be combustible.

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

-

Specific Hazards: Upon combustion, it may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[10]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Toxicological and Ecological Information

Toxicological Information:

The primary routes of exposure are inhalation, skin contact, and ingestion. Based on analogous compounds, it is expected to be toxic if swallowed or in contact with the skin, and may cause irritation to the skin, eyes, and respiratory tract.[7][14]

Ecological Information:

The environmental impact of this compound has not been fully investigated. However, it is crucial to prevent its release into the environment.[12] Discharge into soil, waterways, or the sewer system should be strictly avoided.

Conclusion

While this compound presents an exciting opportunity for drug discovery and development, a thorough understanding and proactive approach to safety are non-negotiable. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely explore the potential of this and other novel chemical entities.

References

- Jubilant Ingrevia Limited. (2024, April 3).

- Washington State University. Pyridine – CAS# 110-86-1.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Apollo Scientific. Pyridine.

- Sigma-Aldrich.

- Sigma-Aldrich. (2025, November 6).

- Jubilant Ingrevia Limited. (2024, January 25).

- Fisher Scientific. (2024, April 1).

- CymitQuimica.

- BLD Pharm.

- Thermo Fisher Scientific. (2025, September 15).

- J&K Scientific. (2022, July 9).

- TargetMol.

- INDOFINE Chemical Company.

- Jubilant Ingrevia.

- CDH Fine Chemical.

- Wikipedia. Pyridines.

- Ali, S., et al. (2022). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II)

- MDPI. (2025, January 11). Special Issue “Advances in Drug Discovery and Synthesis”.

- Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No..

- Echemi. (2019, July 15).

- Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

Sources

- 1. Pyridines - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1260675-00-0|this compound|BLD Pharm [bldpharm.com]

- 4. METHYL 5-HYDROXYPYRIDINE-2-CARBOXYLATE | 30766-12-2 | INDOFINE Chemical Company [indofinechemical.com]

- 5. jk-sci.com [jk-sci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Chemical Structure Analysis of Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Abstract

This technical guide provides a comprehensive framework for the chemical structure analysis and characterization of Methyl 5-amino-6-hydroxypyridine-2-carboxylate, a key building block in contemporary medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the analytical techniques required for unequivocal structure elucidation and purity assessment. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), grounding each method in the specific molecular attributes of the target compound. By integrating field-proven insights with established scientific principles, this guide serves as a self-validating manual for ensuring the identity, purity, and stability of this critical chemical entity.

Introduction: The Significance of a Well-Characterized Intermediate

This compound is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents. Its multifunctional nature, featuring an amino group, a hydroxyl group, and a methyl ester, makes it a versatile scaffold for building molecular complexity. The precise arrangement of these functional groups dictates the molecule's reactivity and its suitability for subsequent synthetic transformations. Therefore, rigorous and unambiguous structural analysis is not merely a quality control step but a foundational requirement for any research and development program that relies on this intermediate.

An incomplete or inaccurate characterization can lead to the generation of unintended side products, compromised biological activity, and significant delays in the drug development pipeline. This guide establishes a multi-pronged analytical workflow designed to provide a high-confidence structural assignment and a robust assessment of sample purity.

Core Physicochemical & Spectroscopic Data

A foundational step in any analysis is the compilation of the molecule's fundamental properties. These values serve as the initial benchmarks against which experimental data are compared.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | N/A |

| CAS Number | 1260675-00-0 | [2] |

| Appearance | White to yellow solid | [3] |

| Purity | Typically ≥97% | [1][3] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Inert atmosphere, room temperature | [3] |

Note: The molecular weight of the related compound, Methyl 5-hydroxypyridine-2-carboxylate, is 153.14 g/mol . The addition of an amino group increases the molecular weight by approximately 15 g/mol .[1][5]

Spectroscopic Characterization: The Pillars of Structure Elucidation

Spectroscopic analysis provides a detailed view of the molecule's atomic and electronic structure. A combination of techniques is essential to piece together the complete structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

-

Expected Chemical Shifts (δ):

-

Aromatic Protons (2H): The two protons on the pyridine ring are in different environments. Influenced by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing carboxylate (-COOCH₃) group, their signals are expected in the aromatic region (δ 6.0-8.0 ppm). The proton at C4 will likely be upfield of the proton at C3 due to the para-relationship with the hydroxyl and ortho to the amino group.

-

Methyl Ester Protons (3H): A sharp singlet corresponding to the three equivalent protons of the methyl group, typically found around δ 3.8-4.0 ppm.

-

Amine and Hydroxyl Protons (3H): Broad singlets for the -NH₂ (2H) and -OH (1H) protons. Their chemical shifts are highly variable and depend on solvent, concentration, and temperature. They can be confirmed by a D₂O exchange experiment, where these peaks disappear.

-

-

-

¹³C NMR (Carbon NMR): This technique provides information about the different carbon environments in the molecule.[6][7]

-

Expected Chemical Shifts (δ):

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield (δ 165-175 ppm).[6]

-

Aromatic Carbons (5C): The five carbons of the pyridine ring will have distinct signals in the aromatic region (δ 100-160 ppm). The carbons directly attached to heteroatoms (C2, C5, C6) will have characteristic shifts influenced by those atoms. For comparison, the carbons in a simple 2-hydroxypyridine ring appear between approximately 105 and 165 ppm.[8]

-

Methyl Carbon (-OCH₃): The methyl ester carbon will appear upfield (δ 50-60 ppm).[6]

-

-

Mass Spectrometry (MS)

MS provides the molecular weight and valuable information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 168, corresponding to the molecular weight of the compound.

-

Fragmentation Analysis: The placement of the methyl ester group in the α-position to the ring nitrogen introduces specific fragmentation behaviors.[9][10] Key expected fragments include:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3500-3300 | O-H (hydroxyl), N-H (amine) | Stretch | Broad |

| 3100-3000 | C-H (aromatic) | Stretch | Medium, sharp |

| ~1720 | C=O (ester) | Stretch | Strong, sharp[12] |

| ~1640 | N-H | Bend (Scissoring) | Medium[12] |

| 1600-1450 | C=C, C=N (aromatic ring) | Stretch | Multiple medium to strong bands |

| ~1250 | C-O (ester) | Stretch | Strong[12] |

The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule.

Analytical Workflow for Structural Verification

A systematic approach is crucial for efficient and accurate analysis. The following workflow integrates the key analytical techniques.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 1260675-00-0|this compound|BLD Pharm [bldpharm.com]

- 3. Methyl 5-hydroxypyridine-2-carboxylate | 30766-12-2 [sigmaaldrich.com]

- 4. Methyl 5-hydroxypyridine-2-carboxylate | TargetMol [targetmol.com]

- 5. METHYL 5-HYDROXYPYRIDINE-2-CARBOXYLATE | 30766-12-2 | INDOFINE Chemical Company [indofinechemical.com]

- 6. mdpi.com [mdpi.com]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. 2-Hydroxypyridine(142-08-5) 13C NMR spectrum [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. wwjmrd.com [wwjmrd.com]

pKa values of amino-hydroxypyridine carboxylate esters

An In-Depth Technical Guide to the pKa Values of Amino-Hydroxypyridine Carboxylate Esters

Foreword for the Researcher

The ionization state of a molecule, dictated by its acid dissociation constant (pKa), is a cornerstone of its physicochemical identity. This parameter governs critical drug-like properties including solubility, membrane permeability, protein binding, and metabolic stability.[1][2] For drug development professionals working with heterocyclic scaffolds, a nuanced understanding of pKa is not merely academic; it is fundamental to rational drug design.

This guide focuses on a particularly relevant class of compounds: amino-hydroxypyridine carboxylate esters. These structures are rich in ionizable centers—the pyridine nitrogen, the amino group, and the potential for tautomerism in the hydroxypyridine moiety. The interplay of these groups, further modulated by the position and nature of the carboxylate ester, presents a complex but fascinating challenge in predicting and understanding molecular behavior.

Here, we move beyond a simple tabulation of values. This document is designed as a practical guide for the laboratory scientist. We will dissect the theoretical underpinnings, provide actionable experimental protocols, and explore the power of computational chemistry to predict and rationalize the pKa values of these multifaceted compounds. Our goal is to equip you with the expertise to not only measure but also to intuitively grasp the structure-property relationships that drive the ionization of these important chemical entities.

The Ionization Landscape of Amino-Hydroxypyridine Carboxylate Esters

Amino-hydroxypyridine carboxylate esters are polyprotic systems, meaning they possess multiple ionizable functional groups. The observed macroscopic pKa values are convolutions of the intrinsic acidity or basicity of each site.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic. Its pKa is influenced by the electronic effects of the other substituents. Electron-donating groups (like -NH2 and -OH) generally increase the basicity (raise the pKa), while electron-withdrawing groups (like -COOR) decrease it.[3]

-

Amino Group: The exocyclic amino group is also basic and will be protonated at low pH. Its basicity is modulated by its position relative to the other functional groups and the aromatic ring's electronics.

-

Hydroxyl Group & Tautomerism: The hydroxypyridine moiety exists in equilibrium with its pyridone tautomer.[4] This tautomeric relationship is highly sensitive to the substitution pattern and solvent. The observed pKa can reflect the acidity of the hydroxyl proton in the hydroxypyridine form or the N-H proton in the pyridone form, which can differ significantly.[4] For instance, 2-hydroxypyridine and 4-hydroxypyridine predominantly exist as the pyridone tautomers in aqueous solution.[4]

The interplay of these groups is not merely additive. The position of each substituent (ortho, meta, para) relative to the others dictates the magnitude of inductive and resonance effects, leading to a wide range of possible pKa values.[3]

Visualizing the Influences on pKa

The following diagram illustrates the key structural factors that modulate the pKa values in this class of molecules.

Caption: Key factors influencing the pKa of substituted pyridines.

Experimental Determination of pKa Values

While computational methods are powerful, experimental measurement remains the gold standard for pKa determination. The choice of method often depends on the compound's properties, such as solubility and chromophore presence.

UV-Spectrophotometric pH Titration

This is a robust and widely used method, particularly for compounds possessing a UV chromophore that changes upon ionization.[5] The underlying principle is the application of the Beer-Lambert law to a series of solutions at different, precisely known pH values.[6]

The electronic structure of the molecule changes upon protonation or deprotonation. This change alters the energy required for electronic transitions, resulting in a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity. By monitoring these absorbance changes across a range of pH values, we can determine the pH at which the protonated and deprotonated species are present in equal concentrations, which corresponds to the pKa.

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable solvent (e.g., methanol or DMSO). The final concentration in the assay should ensure absorbance values remain within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Buffer Preparation: Prepare a series of at least 10-12 buffer solutions spanning a wide pH range (e.g., pH 2 to 12). Universal buffers can be used, or specific buffers for smaller ranges. It is critical to measure the final pH of each buffer solution with a calibrated pH meter after all components, including the compound and any co-solvent, have been added.

-

Spectral Acquisition:

-

Record the full UV-Vis spectrum (e.g., 220-500 nm) of the compound in a highly acidic (e.g., pH 1-2) and a highly basic (e.g., pH 12-13) buffer to determine the λmax for the fully protonated and fully deprotonated species, respectively.

-

Identify one or more analytical wavelengths where the difference in absorbance between the two forms is maximal. The isosbestic point, where the spectra of both species cross, should also be noted as a check for chemical stability and a simple two-state equilibrium.[7]

-

-

Titration Measurement: For each of the prepared buffer solutions, add a small, constant aliquot of the compound stock solution. Measure the absorbance at the pre-determined analytical wavelength(s).

-

Data Analysis: Plot the measured absorbance against the final measured pH. Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve. The inflection point of the curve corresponds to the pKa. For multi-protic compounds, multiple inflection points may be observed.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is an excellent alternative, especially for impure samples or compounds with poor water solubility (using co-solvent methods).[8][9] It does not require a chromophore and can resolve multiple pKa values with high precision.[8][10]

CE separates molecules based on their electrophoretic mobility in an electric field. A molecule's mobility is directly proportional to its charge-to-size ratio. As the pH of the background electrolyte (BGE) changes, the ionization state of the analyte changes, altering its net charge and thus its mobility. The pKa is determined by finding the pH at which the effective mobility is halfway between the mobility of the fully protonated and deprotonated forms.[8]

-

Sample and BGE Preparation:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL).

-

Prepare a series of BGEs with varying pH values covering the range of interest. Each BGE should contain a neutral marker (e.g., DMSO or mesityl oxide) to measure the electroosmotic flow (EOF).

-

-

Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, water, and the running BGE. This ensures a consistent and reproducible EOF.

-

Electrophoretic Run:

-

For each pH point, rinse the capillary with the corresponding BGE.

-

Inject a small plug of the sample solution.

-

Apply a constant voltage and record the electropherogram, detecting the analyte and the neutral marker.

-

-

Data Analysis:

-

Calculate the migration time for the analyte (t_m) and the neutral marker (t_eof) at each pH.

-

Calculate the effective electrophoretic mobility (μ_eff) using the formula: μ_eff = (L_d * L_t) / V * (1/t_m - 1/t_eof), where L_d is the length to the detector, L_t is the total capillary length, and V is the applied voltage.

-

Plot μ_eff versus pH. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa.

-

Experimental Workflow Diagram

Caption: A generalized workflow for experimental pKa determination.

Computational Prediction of pKa Values

Computational methods offer a rapid, cost-effective way to estimate pKa values, guide experimental design, and rationalize structural effects.[11] These methods range from empirical approaches to high-level quantum mechanical calculations.

Quantum Mechanics (QM) Based Methods

First-principles QM methods, often employing Density Functional Theory (DFT), can provide highly accurate pKa predictions.[11][12] These calculations typically use a thermodynamic cycle to dissect the dissociation process into steps that are more amenable to computation.

The pKa is directly related to the Gibbs free energy change (ΔG) of the dissociation reaction in solution. QM methods calculate the energies of the protonated and deprotonated species. The primary challenge is accurately modeling the profound effect of the solvent (water). This is often handled using a combination of an implicit continuum solvation model (like PCM) and sometimes explicit water molecules to model direct hydrogen bonding interactions.[13][14]

-

Thermodynamic Cycle: A common approach involves calculating the gas-phase deprotonation energy and the solvation free energies of the acid, its conjugate base, and the proton. The pKa is then derived from the overall free energy change in solution.[13][14]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models use statistical methods to correlate chemical structure descriptors with experimentally determined pKa values.[1][12] These models are very fast once built but are limited to the chemical space of the training data. For novel scaffolds, their predictive power may be diminished.[1]

The following table presents literature pKa values for parent heterocyclic compounds to provide a baseline for understanding the effects of the substituents in the target molecules.

| Compound | pKa1 (Base Protonation) | pKa2 (Acid Deprotonation) | Reference(s) |

| Pyridine | 5.23 | - | [13] |

| 2-Aminopyridine | 6.86 | - | [15] |

| 3-Aminopyridine | 5.98 | - | [15] |

| 4-Aminopyridine | 9.11 | - | [15] |

| 2-Hydroxypyridine | 0.75 | 11.65 | [13] |

| 3-Hydroxypyridine | 4.79 | 8.75 | [13] |

| 4-Hydroxypyridine | 3.20 | 11.12 | [13] |

| Pyridine-2-carboxylic acid | 1.01 | 5.32 | [16] |

| Pyridine-3-carboxylic acid | 2.10 | 4.81 | [16] |

| Pyridine-4-carboxylic acid | 1.86 | 4.96 | [16] |

Note: The pKa values for hydroxypyridines are complex due to tautomerism. pKa1 generally refers to the protonation of the pyridine nitrogen, while pKa2 refers to the deprotonation of the hydroxyl/N-H group.[13]

Synthesis and Conclusion

The determination of pKa values for amino-hydroxypyridine carboxylate esters is a critical task in medicinal chemistry and drug development. The inherent complexity of these molecules, with their multiple ionizable centers and potential for tautomerism, necessitates a multi-faceted approach.

-

For the Experimentalist: A combination of UV-spectrophotometric titration and capillary electrophoresis provides a robust system for accurate pKa determination. UV-Vis is ideal for pure compounds with a suitable chromophore, while CE offers advantages for complex mixtures or poorly soluble molecules.[8][9][17]

-

For the Computational Chemist: DFT-based calculations using thermodynamic cycles and continuum solvation models offer a powerful predictive tool.[12][13] These predictions are invaluable for prioritizing synthetic targets and for interpreting experimental results on a mechanistic level.

Ultimately, the most powerful approach integrates both experimental measurement and computational modeling. This synergy allows for the validation of computational models against reliable experimental data, and in turn, uses the validated models to predict properties for new designs, accelerating the drug discovery cycle. Understanding the delicate electronic balance governed by the nature and position of the amino, hydroxyl, and ester substituents is the key to rationally modulating the pKa and, consequently, the pharmaceutical properties of this versatile chemical class.

References

-

Naeem, N., et al. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [Link]

-

Martins, F., et al. (2012). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. [Link]

-

Thapa, B., & Schlegel, H. B. (2021). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. [Link]

-

Schönbächler, G., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules. [Link]

-

Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. [Link]

-

Poliak, P. (2014). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. [Link]

-

Sitzmann, M., et al. (2019). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Işık, M., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. eScholarship.org. [Link]

-

Berry, M. H., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer. SciSpace. [Link]

-

Pliego, J. R. (2007). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

-

Barlin, G. B. (1966). PHYSICO-CHEMICAL INVESTIGATIONS of SUBSTITUTED HYDROXYPYRIDINES. ANU Open Research. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

-

Al-Mokaram, A. M. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. [Link]

-

Poliak, P., et al. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. [Link]

-

Berry, M. H., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm. [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

-

Dehghan, N., et al. (2019). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. [Link]

-

Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. [Link]

-

Duong, C. H., et al. (2021). Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational Spectra in Cryogenic Ion Messenger Tagging Spectroscopy. OSTI.gov. [Link]

-

Hodecker, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. [Link]

-

Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

-

eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

-

Melero, F., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

-

Kinzhybalo, V., et al. (2022). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. MDPI. [Link]

-

Jouyban, A., et al. (2002). Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure. ResearchGate. [Link]

-

Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

-

Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. [Link]

-

N/A. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

-

da Silva, J. A. F., et al. (2022). Capillary Electrophoresis Applied to Human Urine Analysis for Clinical Diagnosis: New Trends and Perspectives. Brazilian Journal of Analytical Chemistry. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. optibrium.com [optibrium.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijper.org [ijper.org]

- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 7. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 8. analiza.com [analiza.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. scispace.com [scispace.com]

- 17. mt.com [mt.com]

Methodological & Application

Application Note: A Scalable, Three-Step Synthesis of Methyl 5-amino-6-hydroxypyridine-2-carboxylate for Pharmaceutical Intermediate Production

Abstract

Methyl 5-amino-6-hydroxypyridine-2-carboxylate is a highly functionalized heterocyclic compound with significant potential as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of its amino, hydroxyl, and carboxylate moieties makes it a versatile intermediate for developing novel therapeutics. This application note presents a robust and scalable three-step synthetic protocol starting from the commercially available and cost-effective 6-hydroxypyridine-2-carboxylic acid. The described pathway involves an initial esterification, followed by a regioselective nitration, and concludes with a catalytic hydrogenation to yield the target compound. Each step has been optimized for high yield, purity, and operational simplicity, making the process amenable to large-scale industrial production. This guide provides detailed experimental procedures, discusses the chemical rationale behind methodological choices, and outlines critical safety and scalability considerations for researchers and process chemists in the drug development sector.

Introduction and Strategic Rationale

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of drugs due to their ability to act as bioisosteres of other aromatic systems and engage in specific hydrogen bonding interactions with biological targets.[1][2] The title compound, this compound, is a particularly valuable intermediate due to its trifunctional nature, offering multiple points for subsequent chemical modification.

Developing a scalable and economically viable synthesis is paramount for the translation of a compound from laboratory research to industrial production.[1][3] Common industrial methods for pyridine synthesis, such as Hantzsch or Chichibabin syntheses, are excellent for producing simple pyridines but are less suitable for creating highly substituted, specific isomers like the target molecule.[4] Therefore, a strategy based on the functionalization of an existing, appropriately substituted pyridine ring is often more efficient.

This guide details a linear, three-step synthesis designed for scalability. The chosen starting material, 6-hydroxypyridine-2-carboxylic acid, is readily available and provides the foundational C2-carboxylate and C6-hydroxyl groups. The synthetic strategy focuses on the precise introduction of the C5-amino group via a well-established nitration-reduction sequence.

Overall Synthetic Pathway

The synthesis proceeds through two key intermediates. The rationale is to first protect the reactive carboxylic acid via esterification, then install the precursor to the amine (a nitro group) at the sterically accessible and electronically favorable C5 position, and finally, reduce the nitro group to the desired amine.

Figure 1: Proposed three-step synthesis of this compound.

Discussion of Methodology and Scientific Principles

A successful scalable synthesis relies on predictable and high-yielding reactions that avoid costly reagents or complex purification steps. The chosen pathway adheres to these principles.

-

Step 1: Esterification Rationale: The initial step is the esterification of 6-hydroxypyridine-2-carboxylic acid. This is crucial for two reasons: 1) it protects the carboxylic acid from participating in side reactions during the subsequent nitration step, and 2) it enhances the solubility of the molecule in organic solvents, simplifying handling and purification. We employ a classic Fischer esterification using methanol as both the reagent and solvent with a catalytic amount of sulfuric acid. This method is exceptionally cost-effective and proven for large-scale production.[5]

-

Step 2: Regioselective Nitration: The introduction of the nitro group is the key strategic step. The regioselectivity is dictated by the directing effects of the existing substituents. The hydroxyl group at C6 is a powerful ortho-, para-director, strongly activating the C3 and C5 positions for electrophilic aromatic substitution. Conversely, the methyl carboxylate group at C2 is a deactivating meta-director. The combined influence of these groups strongly favors substitution at the C5 position, which is para to the activating hydroxyl group and meta to the deactivating ester group. Using a standard nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures ensures efficient and selective conversion to the desired 5-nitro intermediate.

-

Step 3: Nitro Group Reduction: The final step is the reduction of the aromatic nitro group to a primary amine. While several methods exist, catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for scalable, clean synthesis. It proceeds under mild conditions, uses a recyclable catalyst, and produces water as the only byproduct, minimizing waste streams. This method is vastly preferable to stoichiometric metal/acid reductions (e.g., Sn/HCl or Fe/AcOH) on a large scale due to the avoidance of heavy metal waste and complex workups.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Nitration reactions are highly exothermic and require strict temperature control.

Protocol 1: Synthesis of Methyl 6-hydroxypyridine-2-carboxylate (Intermediate 1)

| Parameter | Value |

| Reactants | 6-Hydroxypyridine-2-carboxylic acid, Methanol, Sulfuric Acid |

| Stoichiometry | 1.0 equiv, 20 vol, 0.1 equiv |

| Temperature | 65-70 °C (Reflux) |

| Reaction Time | 12-18 hours |

| Typical Yield | 90-95% |

| Purity (crude) | >95% (by HPLC) |

Step-by-Step Methodology:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Charging: To the flask, add 6-hydroxypyridine-2-carboxylic acid (1.0 equiv). Add anhydrous methanol (20 volumes, e.g., 200 mL for 10 g of starting material).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (98%, 0.1 equiv) to the suspension. The addition is exothermic.

-

Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC or HPLC by observing the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.

-

Neutralization & Precipitation: Slowly pour the concentrated mixture into a beaker containing ice-cold water (20 volumes). While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture reaches 7-8. A white precipitate will form.

-

Isolation: Filter the solid precipitate using a Büchner funnel, wash the filter cake with cold deionized water (2 x 5 volumes), and dry under vacuum at 50 °C to a constant weight.

-

Characterization: The product can be characterized by ¹H NMR and mass spectrometry to confirm its identity as Methyl 6-hydroxypyridine-2-carboxylate.

Protocol 2: Synthesis of Methyl 5-nitro-6-hydroxypyridine-2-carboxylate (Intermediate 2)

| Parameter | Value |

| Reactants | Intermediate 1, Sulfuric Acid, Nitric Acid |

| Stoichiometry | 1.0 equiv, 5 vol, 1.1 equiv |

| Temperature | 0-10 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-90% |

| Purity (crude) | >98% (by HPLC) |

Step-by-Step Methodology:

-

Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

-